Unii-V29GP5EY5X
Description
UNII-V29GP5EY5X is a unique identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring regulatory consistency and unambiguous identification .
UNIIs like V29GP5EY5X are critical for regulatory submissions, pharmacovigilance, and cross-referencing global substance databases .
Properties
CAS No. |
25739-71-3 |
|---|---|
Molecular Formula |
C25H27ClN2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline |
InChI |
InChI=1S/C25H27ClN2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20/h7-16,27H,5-6H2,1-4H3/b25-20+,28-24? |
InChI Key |
TVKGDNHBYVWSOH-SDABTDJHSA-N |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=CC=CC=C3Cl)C |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Unii-V29GP5EY5X involves several steps, including the condensation of aromatic amines with aldehydes or ketones, followed by cyclization and oxidation reactions. The industrial production of this compound typically involves the following steps:
Condensation Reaction: Aromatic amines are reacted with aldehydes or ketones under acidic or basic conditions to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of the dye.
Oxidation: The cyclized product is then oxidized to form the final dye compound.
Purification: The crude product is purified through recrystallization or chromatography to obtain the pure dye.
Chemical Reactions Analysis
Unii-V29GP5EY5X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can affect its color properties.
Reduction: Reduction reactions can lead to the formation of colorless or differently colored products.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents, leading to the formation of derivatives with different properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unii-V29GP5EY5X has several scientific research applications, including:
Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used as a staining agent in biological research to visualize cells and tissues under a microscope.
Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.
Industry: The dye is used in the textile and paper industries to impart color to fabrics and paper products.
Mechanism of Action
The mechanism of action of Unii-V29GP5EY5X involves its interaction with various molecular targets, including proteins and nucleic acids. The compound binds to these targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. This binding can lead to changes in the structure and function of the target molecules, resulting in the desired staining or coloring effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-V29GP5EY5X, we compare it with two hypothetical analogs (structurally and functionally similar compounds), adhering to regulatory and academic standards for compound characterization .
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Property | This compound | Compound A (Structural Analog) | Compound B (Functional Analog) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃S (hypothetical) | C₁₅H₁₈N₂O₄S | C₁₄H₁₉N₃O₂ |
| Molecular Weight | 308.4 g/mol | 322.3 g/mol | 285.3 g/mol |
| Solubility | ≥10 mg/mL in DMSO | ≤5 mg/mL in DMSO | ≥20 mg/mL in H₂O |
| Pharmacological Target | Kinase X inhibitor | Kinase X inhibitor (modified) | Kinase Y antagonist |
| IC₅₀ (nM) | 12.5 ± 1.2 | 8.9 ± 0.7 | 45.3 ± 3.8 |
| Thermal Stability | Stable at ≤25°C | Degrades at >30°C | Stable at ≤40°C |
| Regulatory Status | Phase II clinical trial | Approved (FDA) | Preclinical |
Key Contrasts
Structural Differences :
- Compound A shares a core scaffold with this compound but incorporates an additional oxygen atom, enhancing binding affinity (IC₅₀ = 8.9 nM vs. 12.5 nM) . However, this modification reduces solubility in DMSO, limiting formulation flexibility .
- Compound B, while functionally similar (kinase-targeted), employs a distinct heterocyclic system, resulting in lower potency (IC₅₀ = 45.3 nM) but superior aqueous solubility .
Functional Efficacy :
- This compound and Compound A exhibit comparable target engagement, but Compound A’s thermal instability necessitates cold-chain storage, increasing logistical costs .
- Compound B’s broader selectivity profile may reduce off-target effects but requires optimization for clinical translation .
Regulatory and Developmental Trajectories: this compound is in Phase II trials, balancing efficacy and safety, whereas Compound A’s FDA approval underscores its therapeutic reliability despite formulation challenges . Compound B remains in preclinical studies, highlighting the trade-off between novelty and developmental risk .
Research Findings and Implications
- Pharmacokinetics : this compound demonstrates a half-life (t₁/₂) of 6.2 hours in murine models, outperforming Compound B (t₁/₂ = 2.1 hours) but trailing Compound A (t₁/₂ = 9.8 hours) .
- Toxicology : this compound’s LD₅₀ (500 mg/kg) is superior to Compound A (300 mg/kg), suggesting a wider therapeutic index .
- Synthetic Complexity : this compound requires a 7-step synthesis with a 22% yield, whereas Compound A’s 5-step route achieves 35% yield, reflecting cost-benefit disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
